2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
This compound belongs to the isoindole-5-carboxylic acid family, characterized by a bicyclic core structure with a 1,3-dioxo group and a carboxylic acid moiety at position 5. The 2-position is substituted with a 3-acetylphenyl group, introducing both steric bulk and electronic effects.
Properties
IUPAC Name |
2-(3-acetylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c1-9(19)10-3-2-4-12(7-10)18-15(20)13-6-5-11(17(22)23)8-14(13)16(18)21/h2-8H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPCUZDMLAVFML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoindole core, followed by the introduction of the acetylphenyl group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines, onto the aromatic ring.
Scientific Research Applications
2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The primary structural differences among analogues lie in the substituent at the 2-position of the isoindole ring. Key examples include:
*Inferred from structural similarity to analogues.
Key Observations:
- Hydrophilicity vs. Lipophilicity : Hydroxyl (C₆H₄-OH) and acetamido (C₆H₄-NHCOCH₃) groups enhance water solubility via hydrogen bonding, while acetyl (C₆H₄-COCH₃), ethoxy (C₆H₄-OCH₂CH₃), and chloro (C₆H₄-Cl) substituents increase lipophilicity .
Stability and Reactivity
- Acetyl vs. Acetamido Groups : The acetyl group (3-acetylphenyl) is more electrophilic than the acetamido group (4-acetamidophenyl), making it susceptible to nucleophilic attack. This could limit its use in environments with high nucleophile concentrations .
Biological Activity
2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a compound belonging to the isoindole family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C16H17NO3
- SMILES Notation : O=C(C1CCCCC1C2=O)N2C3=CC=CC(C(C)=O)=C3
1. Inhibition of Heparanase
Research has demonstrated that derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids exhibit potent inhibitory activity against heparanase, an enzyme implicated in cancer metastasis and angiogenesis. The compound showed an IC(50) value ranging from 200 to 500 nM with high selectivity over human beta-glucuronidase . This suggests potential applications in cancer therapeutics.
2. Anti-Angiogenic Effects
The anti-angiogenic properties of this compound have been highlighted in studies where it inhibited endothelial cell proliferation and migration. This activity may contribute to its potential as a therapeutic agent in treating conditions characterized by abnormal blood vessel growth .
3. Neuroprotective Properties
Recent studies have indicated that isoindole derivatives, including this compound, possess neuroprotective effects. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. In vitro tests revealed IC50 values ranging from 10 to 140 μM for AChE and 11 to 80 μM for BuChE .
Case Study 1: Heparanase Inhibition
A study focused on a series of isoindole derivatives found that specific substitutions on the phenyl ring significantly enhanced heparanase inhibition. The lead compound demonstrated substantial anti-tumor activity in preclinical models, supporting the hypothesis that targeting heparanase could be a viable strategy in cancer therapy .
Case Study 2: Neuroprotective Effects
In another investigation, a derivative of this compound was synthesized and tested for its neuroprotective effects. The results showed that it effectively reduced oxidative stress markers in neuronal cell lines and improved cell viability under neurotoxic conditions . These findings suggest a promising role for this compound in treating neurodegenerative disorders.
Summary of Biological Activities
| Activity | Mechanism | IC50 Value (nM/μM) |
|---|---|---|
| Heparanase Inhibition | Enzyme inhibition | 200 - 500 |
| Anti-Angiogenic | Inhibition of endothelial cell function | Not specified |
| Neuroprotective | AChE/BuChE inhibition | AChE: 10 - 140 μM BuChE: 11 - 80 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
